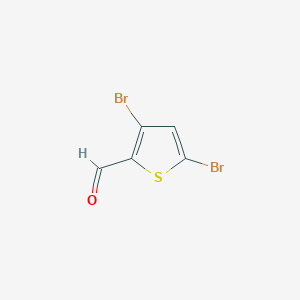

3,5-Dibromothiophene-2-carbaldehyde

描述

The field of heterocyclic chemistry is foundational to the development of new medicines, materials, and agrochemicals. Within this vast area, sulfur-containing heterocycles, particularly thiophene (B33073) and its derivatives, have garnered significant attention from both academic and industrial researchers. The unique electronic properties and versatile reactivity of the thiophene ring make it a privileged scaffold in various scientific disciplines. The introduction of specific functional groups and substituents, such as halogens and aldehydes, onto the thiophene core gives rise to highly valuable building blocks for complex molecular architectures. One such compound, 3,5-Dibromothiophene-2-carbaldehyde, serves as a key subject of interest due to its multifunctional nature, which opens up numerous avenues for synthetic transformations and applications.

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGGLYBEXSUWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356030 | |

| Record name | 3,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23688-07-5 | |

| Record name | 3,5-dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromothiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 3,5-Dibromothiophene-2-carbaldehyde provides crucial information about the arrangement of hydrogen atoms within the molecule. The aldehyde proton (CHO) is distinctly observed at a downfield chemical shift, typically in the range of δ 9.0-10.0 ppm. docbrown.info This significant deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic thiophene (B33073) ring.

The sole proton on the thiophene ring, located at the C4 position, also exhibits a characteristic chemical shift. Its resonance is influenced by the two adjacent bromine atoms and the aldehyde group, leading to a specific signal that is crucial for confirming the substitution pattern of the thiophene ring.

| Proton | Typical Chemical Shift (δ, ppm) |

| Aldehyde Proton (-CHO) | 9.0 - 10.0 |

| Thiophene Ring Proton (H4) | 7.0 - 8.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically appearing in the range of δ 180-200 ppm. The carbon atoms of the thiophene ring exhibit signals in the aromatic region (δ 110-160 ppm), with their exact chemical shifts influenced by the bromine and aldehyde substituents. The carbons directly bonded to the bromine atoms (C3 and C5) are significantly deshielded.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 180 - 200 |

| Thiophene Ring Carbons | 110 - 160 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed in the region of 1650-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton typically appears as a weaker band around 2700-2900 cm⁻¹.

Vibrations associated with the thiophene ring, including C-H and C=C stretching, are observed in the aromatic region of the spectrum. The C-Br stretching vibrations are typically found at lower frequencies, providing further evidence for the presence of the bromine substituents.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1650 - 1700 |

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Thiophene Ring | C-H and C=C Stretches | Aromatic Region |

| Bromo Substituent | C-Br Stretch | Lower Frequencies |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound shows a distinct molecular ion peak corresponding to its molecular weight. uni.lu

Due to the presence of two bromine atoms, the molecular ion peak appears as a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a triplet of peaks (M, M+2, M+4) for the molecular ion, with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a definitive confirmation of the presence of two bromine atoms in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways include the loss of a hydrogen atom, a bromine atom, or the entire aldehyde group (CHO), leading to the formation of characteristic fragment ions.

X-ray Diffraction for Solid-State Structural Determination

Reactivity and Mechanistic Investigations of 3,5 Dibromothiophene 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3,5-dibromothiophene-2-carbaldehyde is a primary site for various chemical reactions, including nucleophilic additions and condensations. These transformations are fundamental in constructing more complex molecular architectures.

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This classic reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reagents: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the aldehyde. youtube.com The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield a secondary alcohol. youtube.com

Reduction Reactions: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. youtube.com

| Reaction Type | Reagent | Product |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Organolithium Addition | R-Li, then H₃O⁺ | Secondary Alcohol |

| Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | Primary Alcohol |

Condensation reactions are a cornerstone of C-C and C-N bond formation, where the aldehyde group of this compound plays a crucial role.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine-functionalized framework, which deprotonates the active methylene compound to form a carbanion. wikipedia.orgnih.gov This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration leads to the formation of a new C=C double bond, yielding an α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups is a carboxylic acid, leading to condensation followed by decarboxylation. organic-chemistry.org

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. This reaction is often catalyzed by an acid and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, driven by the removal of water, yields the C=N double bond of the imine. youtube.com

| Condensation Reaction | Reactant | Catalyst | Key Intermediate | Final Product |

| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine) | Carbanionic Intermediate | α,β-Unsaturated Compound |

| Schiff Base Formation | Primary Amine | Acid | Hemiaminal | Imine (Schiff Base) |

Reactivity of the Bromine Substituents

The two bromine atoms on the thiophene (B33073) ring offer handles for further functionalization, primarily through substitution and cross-coupling reactions. The electronic properties of the aldehyde group influence the reactivity of these halogens.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. masterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov In this compound, the electron-withdrawing aldehyde group at the C2 position activates the bromine at the C3 and C5 positions for potential SNAr reactions. However, this pathway is generally less common for this substrate compared to cross-coupling reactions. Some studies have explored directed SNAr reactions where a directing group can facilitate substitution at a specific position. rsc.org

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to modify halogenated aromatic compounds. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgresearchgate.netyoutube.com The reaction is highly valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic by-products. nih.gov The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the catalyst. libretexts.orgyoutube.com this compound and its isomers have been successfully used in Suzuki-Miyaura reactions to synthesize a variety of aryl-substituted thiophenes. nih.govmdpi.comnih.gov Researchers have identified conditions for one-pot double Suzuki couplings, where the regioselectivity is influenced by the electronic differences between the two bromine positions. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, also catalyzed by palladium. wikipedia.org It is known for its compatibility with a broad array of functional groups. wiley-vch.de The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents. libretexts.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Lithium salts like LiCl can be beneficial, as they are thought to break up zincate aggregates to generate more reactive monomeric species. illinois.edu

Palladium catalysts are central to many cross-coupling reactions due to their high efficiency and functional group tolerance. wikipedia.orgyoutube.com The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand can significantly impact the reaction's outcome. wiley-vch.denih.gov For instance, bulky, electron-rich phosphines like P(t-Bu)₃ have proven effective in catalyzing couplings of typically less reactive aryl chlorides. nih.gov The reactivity order of halides in these couplings is generally I > Br > Cl. libretexts.org In molecules with multiple different halides, this reactivity difference can be exploited for selective, stepwise functionalization. nih.gov

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex + Base | Tolerant of many functional groups, non-toxic byproducts. nih.gov |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(0) complex | Broad scope, but organotin reagents are highly toxic. wikipedia.orglibretexts.org |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni complex | Couples sp³, sp², and sp carbons; can be enhanced by Li salts. wikipedia.orgillinois.edu |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Regiospecificity and Reactivity in Cross-Coupling

The presence of two bromine atoms at different positions on the thiophene ring of this compound, coupled with an electron-withdrawing aldehyde group, imparts distinct reactivity to each halogenated site, making regioselective cross-coupling reactions a key area of investigation. The differential electronic environment of the C-Br bonds at the 3- and 5-positions allows for selective functionalization, which is a crucial aspect in the synthesis of complex thiophene derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. In the case of dihalogenated thiophenes, the regioselectivity of these reactions is often dictated by the electronic and steric properties of the substrate. The aldehyde group at the 2-position significantly influences the reactivity of the adjacent bromine atom at the 3-position and the more distant bromine at the 5-position.

Research on the related isomer, 4,5-dibromothiophene-2-carboxaldehyde, has shown that regioselective Suzuki couplings can be achieved with high predictability. nih.govnih.gov These studies have demonstrated that the bromine atom at the position with the greater electron deficiency, typically the one closer to the electron-withdrawing group, is more susceptible to oxidative addition to the palladium catalyst and thus reacts preferentially. While direct and extensive studies on the regioselective coupling of this compound are less common, the established principles of cross-coupling chemistry on substituted thiophenes provide a strong basis for predicting its behavior. nih.govmdpi.comdntb.gov.ua

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryl compounds. nih.gov For this compound, the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to favor either mono- or di-substitution. It is generally expected that the bromine at the 5-position would react first in a Suzuki coupling due to the electronic influence of the aldehyde group making the C5 position more electrophilic.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | 90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 |

This table presents generally applicable conditions for Suzuki-Miyaura reactions and are not specific to this compound but are based on couplings of similar aryl bromides.

Stille Coupling:

The Stille reaction involves the coupling of an organotin compound with an organohalide. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules like this compound. The mechanism of the Stille reaction also proceeds via oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The regioselectivity would likely follow a similar pattern to the Suzuki coupling, with the C5-Br bond being more reactive.

Heck Coupling:

The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and typically requires a base. The regioselectivity of the Heck reaction on this compound would also be influenced by the electronic disparity between the two bromine atoms, with the C5 position being the more probable site for initial reaction. thieme-connect.de

Lithiation and Organometallic Transformations of the Thiophene Ring

The bromine atoms on the thiophene ring of this compound are susceptible to lithium-halogen exchange, a powerful transformation that opens up avenues for a wide array of subsequent reactions. This process involves the treatment of the dibrominated thiophene with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. harvard.eduprinceton.edu

The regioselectivity of the lithium-halogen exchange is a critical consideration. The aldehyde group at the 2-position can direct the lithiation. However, the inherent reactivity differences between the bromine atoms at the 3- and 5-positions also play a significant role. The bromine at the 5-position is generally more susceptible to exchange.

Once the lithiated thiophene intermediate is formed, it can be reacted with a variety of electrophiles to introduce new functional groups onto the thiophene ring. This two-step sequence of lithiation followed by electrophilic quench provides a versatile method for the synthesis of diversely substituted thiophenes.

A key synthetic route to this compound itself involves a chemo- and regioselective lithium/bromine exchange reaction starting from 2,3,5-tribromothiophene. Trapping the resulting lithiated species with dimethylformamide (DMF) yields the target aldehyde.

The resulting organolithium species can undergo a variety of transformations:

Alkylation: Reaction with alkyl halides introduces alkyl groups.

Silylation: Reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride, introduces silyl groups.

Borylation: Reaction with boronic esters, such as triisopropyl borate, followed by hydrolysis, yields boronic acids, which are precursors for Suzuki-Miyaura coupling reactions.

Carboxylation: Reaction with carbon dioxide followed by acidic workup yields a carboxylic acid.

Reaction with other carbonyl compounds: Addition to aldehydes or ketones yields secondary or tertiary alcohols, respectively.

These transformations highlight the utility of the lithiated intermediates of this compound in constructing more complex molecular architectures.

Photochemical Reaction Pathways and Regioselectivity

The photochemical behavior of this compound is dictated by the presence of the aldehyde functional group and the dibrominated thiophene ring. Aldehydes are known to undergo a variety of photochemical reactions upon excitation with UV light. beilstein-journals.org One of the most common photochemical transformations of aldehydes is the Paternò-Büchi reaction, a [2+2] photocycloaddition with an alkene to form an oxetane. nih.gov

In the context of this compound, an intramolecular [2+2] photocycloaddition could potentially occur if a suitable alkene moiety is present in a side chain. However, in the absence of such a group, intermolecular reactions with other unsaturated molecules are possible. The regioselectivity of such a reaction would be influenced by the electronic distribution in the excited state of the aldehyde and the steric hindrance around the thiophene ring.

Another potential photochemical pathway for aldehydes is dissociation. beilstein-journals.org Upon photoexcitation, the molecule can be promoted to an excited singlet state, followed by intersystem crossing to a triplet state. From the excited triplet state, several dissociation pathways are possible, including the cleavage of the C-CHO bond to form a thiophenyl radical and a formyl radical. The presence of bromine atoms could also lead to the homolytic cleavage of the C-Br bonds, generating thiophenyl radicals. The subsequent reactions of these radical species would lead to a variety of products.

While specific photochemical studies on this compound are not extensively reported, the general principles of aldehyde and aryl halide photochemistry suggest that this compound could exhibit rich and complex photochemical reactivity.

Oxidative and Reductive Transformations

The aldehyde functional group in this compound is readily susceptible to both oxidation and reduction, providing access to other important classes of thiophene derivatives.

Oxidative Transformations:

The aldehyde group can be oxidized to a carboxylic acid group using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from potassium dichromate and sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The product of this oxidation is 3,5-dibromothiophene-2-carboxylic acid, a valuable building block in its own right. sigmaaldrich.comsigmaaldrich.com

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Reflux |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions, heat |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

| Oxone | With trifluoroacetic acid |

This table presents general oxidizing agents for aldehydes and are not all necessarily reported for this compound.

Reductive Transformations:

The aldehyde group can be reduced to a primary alcohol, (3,5-dibromothiophen-2-yl)methanol (B3278304). This reduction is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.comorganic-chemistry.org It is typically used in alcoholic solvents like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and ease of handling.

The reduction of 3,5-dibromo-2-thiophenecarboxaldehyde with NaBH₄ provides the corresponding alcohol in good yield. This alcohol can then serve as a versatile intermediate for further synthetic modifications, such as etherification or esterification.

Computational and Theoretical Studies of 3,5 Dibromothiophene 2 Carbaldehyde

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of compounds like 3,5-Dibromothiophene-2-carbaldehyde.

Optimized Geometries and Conformational Analysis

Computational studies using DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis, a part of this study, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. While specific DFT studies on the conformational analysis of this compound are not extensively detailed in the provided results, the methodologies for such analyses on similar thiophene (B33073) derivatives are well-established. scispace.commdpi.com These studies typically find that the planarity of the thiophene ring is crucial, with the aldehyde group's orientation relative to the ring being a key conformational variable. The presence of bulky bromine atoms can influence the preferred conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov Conversely, a larger gap implies greater stability. For thiophene derivatives, the HOMO-LUMO gap can be influenced by substituents on the ring. researchgate.net In the case of this compound, the bromine atoms and the aldehyde group will significantly affect the energies of the frontier orbitals. The electron-withdrawing nature of these substituents generally leads to a lowering of both HOMO and LUMO energy levels. The precise value of the HOMO-LUMO gap for this specific molecule would require a dedicated DFT calculation. Studies on similar compounds show that such gaps typically fall within a range that indicates potential for use in electronic materials. researchgate.netresearchgate.net

Calculated Frontier Molecular Orbital Energies of a Related Thiophene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| HOMO-LUMO Gap (ΔE) | 0.08657 |

Note: The data presented here is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound, and is intended to be illustrative of the types of values obtained from FMO analysis. nih.gov

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity and hardness, thereby predicting the reactivity of a molecule. mdpi.comscielo.org.mx

Global and Local Reactivity Indices

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the energies of the HOMO and LUMO. mdpi.comnih.gov These indices provide a general overview of a molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netrsc.org For this compound, these calculations would likely identify the carbonyl carbon of the aldehyde group as a primary electrophilic site, susceptible to attack by nucleophiles. The bromine-substituted positions on the thiophene ring would also exhibit distinct reactivity patterns.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs. The hydrogen atom of the aldehyde group and the regions near the bromine atoms would likely show positive potential, indicating their electrophilic character.

Spectroscopic Property Prediction and Validation (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net For this compound, the calculated shifts would be influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group, leading to downfield shifts for the ring protons and carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., HOMO to LUMO). researchgate.netmdpi.com The predicted UV-Vis spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the thiophene ring and n-π* transitions associated with the carbonyl group.

Thermodynamic Parameter Calculations of this compound

Computational chemistry provides a powerful avenue for investigating the thermodynamic properties of molecules, offering insights into their stability and reactivity. These calculations, typically employing methods like Density Functional Theory (DFT), can predict key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). However, a comprehensive search of scientific literature reveals a notable absence of specific published studies detailing the thermodynamic parameter calculations for this compound.

While direct experimental or computational data for this specific compound is not available in the reviewed literature, the methodologies for such calculations are well-established and have been applied to a variety of related thiophene derivatives. mdpi.commdpi.com These studies serve as a valuable reference for understanding the theoretical approaches that would be used to determine the thermodynamic properties of this compound.

Theoretical investigations into the thermodynamic properties of other thiophene compounds often involve the use of quantum-chemical methods. osi.lv For instance, studies on various carbonyl compounds of the thiophene series have utilized semiempirical methods to calculate their gas-phase enthalpy of formation. osi.lv More rigorous ab initio molecular orbital calculations, such as the G3 level of theory, have been employed to determine the gas-phase enthalpies of formation for other thiophene derivatives, with results showing good agreement with experimental data where available. umsl.edu

The general approach to calculating these parameters involves several key steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is a critical first step as the geometry influences all other calculated properties.

Vibrational Frequency Analysis: Once the geometry is optimized, vibrational frequency calculations are performed. These are essential for confirming that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and for calculating the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions. mdpi.com

Calculation of Thermodynamic Properties: From the optimized structure and vibrational analysis, the standard thermodynamic functions can be derived. The enthalpy of a system (H) is the sum of its internal energy (E) and the product of pressure (P) and volume (V). In computational chemistry, the "total energy" from DFT calculations is analogous to the internal energy. stackexchange.com The Gibbs free energy (G) is then calculated using the equation G = H - TS, where T is the temperature and S is the entropy. youtube.comyoutube.com

For a molecule like this compound, computational studies would typically be performed in the gaseous phase. The resulting data provides a foundation for understanding the molecule's intrinsic stability.

Although specific values for this compound are not documented in the searched literature, the following table illustrates the type of data that would be generated from such computational studies, based on the parameters reported for other thiophene derivatives.

Table 1: Illustrative Template for Calculated Thermodynamic Parameters of this compound

| Thermodynamic Parameter | Symbol | Hypothetical Value (Units) | Description |

| Enthalpy of Formation | ΔHf° | Not Available | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy | S° | Not Available | The absolute entropy of one mole of the compound at a standard state, reflecting the degree of randomness or disorder. |

| Gibbs Free Energy of Formation | ΔGf° | Not Available | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states, indicating the spontaneity of the formation reaction. |

It is important to reiterate that the values in the table above are placeholders, as specific research providing this data for this compound has not been identified. The execution of dedicated computational studies would be necessary to populate this table with scientifically accurate data. Such studies would provide valuable insights into the chemical behavior and stability of this compound.

Advanced Applications and Research Horizons of 3,5 Dibromothiophene 2 Carbaldehyde Derivatives

Applications in Materials Science and Organic Electronics

The inherent electronic properties of the thiophene (B33073) ring, such as its ability to support charge delocalization, make it an ideal component for organic electronic materials. The strategic placement of bromine atoms and a formyl group in 3,5-Dibromothiophene-2-carbaldehyde provides reactive handles for polymerization and functionalization, enabling the creation of sophisticated materials for a range of electronic devices.

Building Blocks for Organic Semiconductors and Photovoltaic Materials

Derivatives of this compound are instrumental in the synthesis of organic semiconductors, which form the active layer in various electronic devices. The aldehyde group can be readily transformed into other functional groups, while the bromine atoms are ideal for cross-coupling reactions, such as the Suzuki or Stille reactions, to build up conjugated polymer backbones. For instance, the reduction of the aldehyde to an alcohol, yielding (3,5-dibromothiophen-2-yl)methanol (B3278304), creates a key intermediate for further elaboration into more complex thiophene-based structures. mdpi.com These structures can be designed to have specific band gaps and energy levels, crucial for their performance in organic photovoltaic (OPV) devices, where they act as the light-absorbing and charge-transporting layer.

Research has demonstrated the synthesis of novel organic semiconductors by utilizing brominated thiophene precursors. nih.govresearchgate.net For example, 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, a molecule with a similar structural motif, has been synthesized and utilized in the creation of proton-dopable organic semiconductors. nih.govresearchgate.net This highlights the potential of using brominated thiophenes derived from precursors like this compound to construct complex, high-performance semiconductor materials. The ability to tune the electronic properties through chemical modification is a key advantage of these organic materials over their inorganic counterparts.

Precursors for Conductive Polymers and Oligomers

The development of conductive polymers has revolutionized the field of electronics, offering lightweight, flexible, and solution-processable alternatives to traditional metal conductors. Thiophene-based polymers, particularly polythiophenes, are among the most studied classes of conductive polymers due to their excellent stability and high conductivity in the doped state.

This compound derivatives serve as essential precursors for the synthesis of these conductive polymers and oligomers. The bromine atoms on the thiophene ring are readily susceptible to various polymerization techniques, including chemical and electrochemical methods. The aldehyde functionality can be preserved or modified to introduce specific side chains that can influence the polymer's solubility, morphology, and electronic properties. The synthesis of regioregular poly(3-alkylthiophene)s, for example, has been a significant area of research, with methods like the Grignard Metathesis (GRIM) polymerization and palladium-catalyzed cross-coupling reactions being widely employed. sigmaaldrich.com These methods often rely on di-brominated thiophene monomers to construct the polymer chain, underscoring the importance of compounds like this compound in this field.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are two of the most successful applications of organic electronics. The performance of these devices is heavily dependent on the properties of the organic semiconductor materials used in their construction. Thiophene-based materials derived from this compound have shown significant promise in both OLED and OFET applications.

In OLEDs, thiophene derivatives can be utilized as hole-transporting materials, electron-transporting materials, or as part of the emissive layer. Their ability to be functionalized allows for the fine-tuning of their energy levels to ensure efficient charge injection and transport, as well as to achieve desired emission colors.

In the realm of OFETs, derivatives of this compound are valuable as the active semiconductor layer. For instance, (3,5-dibromothiophen-2-yl)methanol has been reported as a key starting material for the synthesis of materials used in organic field-effect transistors. mdpi.com The structural regularity and intermolecular interactions of the thiophene-based polymers or small molecules significantly impact the charge carrier mobility, a critical parameter for OFET performance. Theoretical studies on related thiophene-containing metal complexes have shown that they can exhibit remarkably high charge transfer mobilities, suggesting their potential as precursor materials for OLED and OFET devices. researchgate.net

Development of Sensors and Optoelectronic Devices

The responsiveness of the electronic properties of conjugated thiophene polymers to external stimuli makes them excellent candidates for use in chemical sensors and other optoelectronic devices. The aldehyde group in this compound provides a convenient point for the attachment of specific recognition elements that can selectively bind to analytes of interest. Upon binding, a change in the polymer's conformation or electronic structure can occur, leading to a detectable change in its optical or electrical properties, such as its fluorescence or conductivity.

While direct examples utilizing this compound in sensors are not extensively reported, the general principle of using functionalized thiophenes is well-established. The versatility of this starting material suggests its high potential for the development of novel sensory materials. Thiophene-based compounds are known for their strong luminescence properties, which are beneficial for their use in light-emitting devices and dye-sensitized organic solar cells. mdpi.com

Contributions to Medicinal Chemistry and Biological Activity Studies

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its ability to act as a bioisostere for the benzene (B151609) ring, coupled with its unique electronic and lipophilic properties, makes it an attractive core for the design of new therapeutic agents. The reactivity of this compound allows for the introduction of diverse pharmacophores, leading to the synthesis of novel compounds with a wide range of biological activities.

Synthesis of Novel Thiophene-Based Therapeutic Agents

The chemical versatility of this compound makes it a valuable starting point for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The aldehyde group can readily participate in condensation reactions to form Schiff bases, chalcones, and other intermediates that can be further cyclized to generate more complex heterocyclic systems. The bromine atoms can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions to introduce a wide array of aryl or alkyl groups.

A notable example is the synthesis of 4-arylthiophene-2-carbaldehydes through Suzuki-Miyaura cross-coupling reactions. nih.gov These compounds have been shown to exhibit interesting biological activities, including antibacterial and anti-urease properties. nih.gov For instance, certain 4-arylthiophene-2-carbaldehyde derivatives have demonstrated significant antibacterial activity against Pseudomonas aeruginosa and have also been identified as potent inhibitors of the urease enzyme. nih.gov

The following table summarizes the anti-urease activity of some synthesized 4-arylthiophene-2-carbaldehydes:

| Compound | Structure | % Inhibition at 25 µg/mL | IC₅₀ (µg/mL) |

| 2a | 4-Phenylthiophene-2-carbaldehyde | 65.4 ± 0.5 | 37.8 ± 0.5 |

| 2c | 4-(5-Chloro-2-methoxyphenyl)thiophene-2-carbaldehyde | 72.1 ± 0.8 | 34.6 ± 0.8 |

| 2d | 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 69.8 ± 0.3 | 35.7 ± 0.3 |

| 2i | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 81.3 ± 0.7 | 27.1 ± 0.7 |

| Thiourease (Standard) | - | - | 27.5 |

| Data sourced from a study on the synthesis and biological evaluation of 4-arylthiophene-2-carbaldehydes. nih.gov |

Furthermore, the thiophene scaffold is a component of various compounds with demonstrated antitumor activity. While not directly synthesized from this compound in the cited literature, the development of novel acyl sulfonamide spirodienones and butenolide-containing dithiocarbamates as potential anticancer agents showcases the broad utility of heterocyclic compounds in cancer research. nih.govnih.gov The structural motifs present in these active compounds often feature aromatic and heterocyclic rings that can be accessed through synthetic routes involving versatile building blocks like this compound. The synthesis of bioactive molecules is a dynamic field, with ongoing efforts to discover new compounds with therapeutic potential. weebly.com

Investigation of Biological Activities

The inherent reactivity of the aldehyde function and the presence of bromine atoms on the thiophene ring of this compound make its derivatives prime candidates for a wide spectrum of biological activities. Researchers have synthesized and evaluated numerous analogues for their potential therapeutic applications.

Spasmolytic Activity: Thiophene derivatives have been identified as possessing calcium channel blocking capabilities, a mechanism central to their spasmolytic effects. nih.gov Studies on derivatives synthesized from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions have demonstrated significant spasmolytic activity. nih.govresearchgate.net These compounds were shown to induce relaxation in high-K+ induced contractions in smooth muscles, indicating their potential as calcium channel antagonists. nih.gov The substitution pattern on the thiophene ring, particularly the introduction of an aromatic phenyl group, appears to enhance this activity. nih.gov

Antibacterial and Antifungal Activities: The antimicrobial potential of thiophene derivatives is a field of active investigation. Diarylamidine derivatives, which can be conceptually related to derivatives of this compound, have exhibited considerable antibacterial and antifungal potency. nih.gov The structural features, including the nature and position of substituents on the aromatic rings, play a crucial role in their antimicrobial action. nih.gov Furthermore, studies on various thiophene-2-carboxamide derivatives have shown that these compounds are more active against Gram-positive bacteria. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. nih.gov Monosaccharide monomyristate derivatives have also shown promising antifungal activity against Candida albicans and moderate antibacterial activity against gram-positive bacteria. nih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of thiophene derivatives are also being explored. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has demonstrated notable anti-inflammatory and antinociceptive properties in various animal models. nih.gov This suggests that derivatives of this compound could be modified to create potent anti-inflammatory agents.

Antitumor Activity: A significant area of research is the development of thiophene-based antitumor agents. Novel 3,5-disubstituted 2-amino thiophene derivatives have been designed and synthesized, showing strong antiproliferative activity against a range of cancer cell lines. nih.gov One of the most promising derivatives, 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene, was found to inhibit tubulin assembly, induce cell cycle arrest in the G2/M phase, and trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov

Urease Inhibition: Urea and thiourea (B124793) derivatives of various heterocyclic compounds have been investigated for their urease inhibitory potential, which is relevant to conditions like peptic ulcers and kidney stone formation. While direct studies on this compound derivatives are limited, related arylthiophene-2-carbaldehydes have shown outstanding urease inhibition. nih.gov For example, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde exhibited a superior urease inhibition with an IC50 value of 27.1 µg/mL. nih.gov

Table 1: Investigated Biological Activities of Thiophene Derivatives

| Biological Activity | Derivative Type | Key Findings | Reference(s) |

|---|---|---|---|

| Spasmolytic | Thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid | Act as calcium channel antagonists, causing relaxation of smooth muscle contractions. | nih.govresearchgate.net |

| Antibacterial | Diarylamidines, Thiophene-2-carboxamides | Potent against various bacterial strains, particularly Gram-positive bacteria. | nih.govnih.gov |

| Antifungal | Diarylamidines, Monosaccharide monomyristates | Showed considerable potency and remarkable activity against Candida albicans. | nih.govnih.gov |

| Anti-inflammatory | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Demonstrated significant anti-inflammatory and antinociceptive effects. | nih.gov |

| Antitumor | 3,5-disubstituted 2-amino thiophenes | Exhibit strong antiproliferative activity by inhibiting tubulin assembly and inducing apoptosis. | nih.gov |

| Urease Inhibition | 4-arylthiophene-2-carbaldehydes | Showed outstanding urease inhibition, suggesting potential for related dibromo-derivatives. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For thiophene-2-carboxamide derivatives, SAR studies have revealed that the nature of the substituent at the 3-position of the thiophene ring significantly influences their antioxidant and antibacterial activities. nih.gov Amino-substituted derivatives generally exhibit greater potency than hydroxyl or methyl-substituted analogues. nih.gov The presence of an electron-withdrawing group, such as a methoxy (B1213986) group, on the aryl moiety attached to the thiophene ring can also enhance antibacterial activity. nih.gov

In the context of spasmolytic activity, the presence of an aromatic phenyl group, introduced via Suzuki coupling, appears to be a key determinant for the observed calcium channel blocking effect. nih.gov For antitumor 2-amino thiophene derivatives, the ethyl spacer between the phenyl ring and the thiophene core, along with the number and position of methoxy groups on the phenyl ring, profoundly affects their antiproliferative action. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its biological target. For derivatives of this compound, docking studies can provide valuable insights into their mechanism of action at a molecular level.

Docking studies of various thiophene derivatives have been performed against a range of biological targets. For instance, thiophene-2-carboxamide derivatives have been docked with several proteins, revealing key interactions between the compounds and amino acid residues within the enzyme's active site. nih.gov In the case of 3-methoxy flavone (B191248) derivatives, docking studies against the ER-α and EGFR receptors have helped to rationalize their anti-breast cancer activity. nih.gov These studies often highlight the importance of hydrogen bonding and other non-covalent interactions in stabilizing the ligand-receptor complex. nih.gov The binding potential of thiazole (B1198619) derivatives of thiophene carbaldehyde with the active site of α-glucosidase has also been explored through molecular docking, correlating well with their observed inhibitory activity. researchgate.net Such in silico approaches are instrumental in guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.

Role as a Versatile Intermediate in Complex Organic Synthesis

The presence of multiple reactive sites—the aldehyde group and two bromine atoms—makes this compound a highly versatile intermediate in the synthesis of more complex molecules, particularly polysubstituted heterocycles and advanced organic materials.

Synthesis of Polysubstituted Heterocycles

The aldehyde group of this compound can readily undergo a variety of condensation and cyclization reactions to form a wide range of heterocyclic systems. For instance, it can serve as a precursor for the synthesis of polysubstituted benzothiophenes and other sulfur-containing polycyclic aromatic compounds. nih.gov The bromine atoms provide handles for further functionalization through cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of various aryl and heteroaryl substituents. nih.govresearchgate.netnih.gov This strategy has been employed to synthesize a series of 4-arylthiophene-2-carbaldehydes with diverse biological activities. nih.gov

The synthesis of (3,5-Dibromothiophen-2-yl)methanol, a direct reduction product of the aldehyde, provides another entry point for creating diverse derivatives. mdpi.com This alcohol can be further elaborated to introduce different functionalities. The Gewald reaction, a multicomponent reaction, is another powerful tool for constructing highly substituted thiophene rings, often starting from simple precursors and leading to complex structures with potential pharmacological applications. impactfactor.org

Pathways to Advanced Organic Molecules

The unique electronic and structural properties of the thiophene ring make it a desirable component in advanced organic materials. This compound can serve as a key building block for the synthesis of such materials. Alkylated thiophene-3-carbaldehydes, which are structurally related, are used as starting materials for organic field-effect transistors, dye-sensitized solar cells, and nonlinear optical chromophores. mdpi.com

The synthetic utility of this compound is further highlighted by its potential use in constructing complex drug molecules. For example, a derivative of 2,5-disubstituted thiophene is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. google.com This underscores the importance of this compound and its isomers as valuable synthons in medicinal chemistry for accessing advanced therapeutic agents.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromothiophene-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves bromination of a thiophene precursor. For example, 5-(thiophen-2-yl)thiophene-2-carbaldehyde can be brominated using Br₂ in chloroform under inert atmosphere (e.g., argon) with NaHCO₃ as a base. Refluxing for 4 hours followed by column chromatography purification yields 80% of the dibrominated product . Key parameters for optimization include stoichiometry of Br₂, reaction time, and solvent polarity. Monitoring via TLC or HPLC is critical to minimize over-bromination byproducts.

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with literature data (e.g., δ ~9.8 ppm for aldehyde protons in CDCl₃) .

- FT-IR : Confirm aldehyde C=O stretches near 1670–1680 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ .

- Melting Point : Consistency with reported values (e.g., 124–126°C) ensures purity .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ via ESI-MS).

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., formation of Schiff bases) and cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₂Cl₂/K₂CO₃ in toluene/water mixtures introduces aryl groups at the bromine positions . Solvent choice (e.g., THF vs. DMF) and catalyst loading (0.5–1 mol%) significantly impact yields.

Advanced Research Questions

Q. How can computational models predict the solubility and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with continuum solvation models (e.g., PCM or COSMO) calculates dipole moments, HOMO-LUMO gaps, and solvation free energies. These models guide solvent selection for reactions and predict charge-transfer behavior in optoelectronic applications . For example, the electron-withdrawing bromine atoms lower the LUMO energy, enhancing electrophilicity.

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. For ambiguous splitting, 2D NMR (COSY, HSQC) clarifies coupling relationships. Cross-validate with X-ray crystallography using SHELX software for unambiguous structural determination .

Q. What strategies enable the use of this compound in synthesizing heterocyclic frameworks?

- Methodological Answer : The compound serves as a precursor for π-conjugated systems. For example:

- Carbazole Derivatives : Pd-catalyzed cross-coupling with carbazole boronic esters under Miyaura conditions yields luminescent materials .

- Thiophene Oligomers : Sequential Stille coupling with tributylstannyl-thiophenes extends conjugation for organic semiconductors .

- Key Optimization : Maintain anhydrous conditions and degas solvents to prevent catalyst deactivation.

Q. How do bromine substituents influence the photophysical properties of thiophene-carbaldehyde derivatives?

- Methodological Answer : Bromine increases spin-orbit coupling, enhancing intersystem crossing for triplet-state emission. Compare UV-vis spectra of dibrominated vs. non-halogenated analogs: bromine red-shifts absorption maxima by ~20–30 nm due to extended conjugation and heavy-atom effects . Time-resolved fluorescence spectroscopy quantifies radiative vs. non-radiative decay pathways.

Q. What crystallographic challenges arise when resolving the structure of this compound?

- Methodological Answer : Heavy bromine atoms cause strong X-ray absorption, requiring high-intensity sources (e.g., synchrotron radiation). Use SHELXL for refinement, applying anisotropic displacement parameters for Br atoms. Twinning or disorder in the aldehyde group may necessitate iterative refinement with restraints on bond lengths and angles .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported melting points (e.g., 124–126°C vs. 130°C).

- Resolution : Verify purity via HPLC (C18 column, acetonitrile/water gradient) and differential scanning calorimetry (DSC). Contamination by mono-brominated byproducts or solvents can depress melting points .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。